molecular formula C17H21NO2S B5906765 N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide

Número de catálogo: B5906765
Peso molecular: 303.4 g/mol
Clave InChI: PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies.

Mecanismo De Acción

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide works by inhibiting the activity of BTK, a key enzyme involved in B-cell receptor signaling. By blocking BTK, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been found to modulate the immune system, leading to enhanced anti-tumor immunity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide is its high potency and selectivity for BTK, which makes it a promising candidate for treating B-cell malignancies. However, its limitations include the potential for off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

Future research on N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide could focus on optimizing its pharmacokinetic properties, exploring its potential as a combination therapy with other drugs, and investigating its efficacy in treating other types of cancer and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action and potential side effects of this compound.

Métodos De Síntesis

The synthesis of N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide involves several steps, including the formation of a key intermediate compound, followed by coupling with the thienylmethyl group, and finally, the introduction of the sec-butyl group. The synthesis process has been optimized to yield high purity and high potency this compound.

Aplicaciones Científicas De Investigación

N-(sec-butyl)-4-(hydroxymethyl)-N-(3-thienylmethyl)benzamide has been extensively studied for its potential in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown promising results in preclinical studies for treating autoimmune diseases, such as rheumatoid arthritis and lupus.

Propiedades

IUPAC Name

N-butan-2-yl-4-(hydroxymethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-3-13(2)18(10-15-8-9-21-12-15)17(20)16-6-4-14(11-19)5-7-16/h4-9,12-13,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJCUFMTYBVOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.